Diethyl 10-bromodecylphosphonate
Overview
Description
Diethyl 10-bromodecylphosphonate is a chemical compound with the molecular formula C₁₄H₃₀BrO₃P and a molecular weight of 357.26 g/mol . It is primarily used as an alkyl-based PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .
Mechanism of Action
Target of Action
Diethyl 10-bromodecylphosphonate is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs .
Mode of Action
PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This compound, as a linker, facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC . This leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes depending on the function of the target protein .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects on the cell depending on the role of the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 10-bromodecylphosphonate typically involves the reaction of 10-bromodecanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphonate ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 10-bromodecylphosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted phosphonates, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The major products are phosphonic acids or phosphines, depending on the reaction conditions.
Scientific Research Applications
Diethyl 10-bromodecylphosphonate has several scientific research applications, including:
Biological Activity
Diethyl 10-bromodecylphosphonate (DBDP) is a phosphonate compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to facilitate targeted protein degradation, which is a promising approach in drug development, particularly for cancer therapies. This article explores the biological activity of DBDP, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₄H₃₀BrO₃P
- Molecular Weight : 357.26 g/mol
- CAS Number : 272785-01-0
DBDP acts as a linker that connects two different ligands within PROTACs. One ligand targets an E3 ubiquitin ligase, while the other targets the specific protein intended for degradation. This dual-targeting mechanism allows DBDP to exploit the ubiquitin-proteasome system, leading to the selective degradation of target proteins. This is particularly advantageous over traditional small molecule inhibitors, as it can reduce systemic toxicity and overcome drug resistance.
In Vitro Studies
- Targeted Protein Degradation : DBDP has been shown to effectively link ligands that promote the degradation of various oncoproteins involved in cancer progression. For instance, studies indicated that PROTACs incorporating DBDP could degrade proteins such as BRD4 and others associated with tumor growth .
- Cell Cycle and Apoptosis : Research has demonstrated that DBDP-linked PROTACs can induce apoptosis in cancer cells by degrading anti-apoptotic proteins. This mechanism was observed in various cancer cell lines, showing significant reductions in cell viability .
- Autophagy Modulation : DBDP also plays a role in autophagy regulation by targeting proteins involved in this cellular process. This can enhance the clearance of damaged organelles and proteins, contributing to cellular homeostasis .
Case Studies
- A study published in EBioMedicine highlighted the efficacy of DBDP-containing PROTACs in degrading BET proteins, which are implicated in various cancers. The results showed a marked decrease in tumor growth in xenograft models treated with these compounds .
- Another investigation focused on the use of DBDP as part of PROTACs targeting estrogen receptors in breast cancer cells. The findings indicated that these PROTACs significantly inhibited cell proliferation and induced apoptosis .
Drug Development
DBDP's role as a linker in PROTAC technology positions it as a crucial component in developing targeted therapies for diseases such as cancer. Its ability to facilitate specific protein degradation opens new avenues for therapeutic interventions that can bypass traditional resistance mechanisms.
Bioconjugation
The bromine atom in DBDP serves as an excellent leaving group for nucleophilic substitution reactions, allowing for efficient bioconjugation with biomolecules. This property is utilized for enhancing drug delivery systems and improving the pharmacokinetic profiles of therapeutic agents .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Targeted Protein Degradation | Efficiently degrades specific oncoproteins via PROTAC technology |
Induction of Apoptosis | Promotes cell death in cancer cells by targeting anti-apoptotic proteins |
Autophagy Regulation | Enhances clearance of damaged cellular components through targeted degradation |
Bioconjugation | Facilitates attachment to biomolecules for improved drug delivery |
Properties
IUPAC Name |
1-bromo-10-diethoxyphosphoryldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30BrO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVOAQOMHCJLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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